molecular formula C14H13N3O4S B2614644 N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-52-3

N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2614644
CAS No.: 864938-52-3
M. Wt: 319.34
InChI Key: UUMJBBODHFGTLG-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves multiple steps, typically starting with the preparation of the benzothiazole core. One common method includes the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetamidobenzothiazole. This intermediate is then subjected to further reactions to introduce the dioxine and carboxamide functionalities. Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound. .

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share the benzothiazole core but differ in their functional groups and biological activities, highlighting the versatility and potential of benzothiazole derivatives in scientific research and drug development.

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular properties and other pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and results from various studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiazole moiety and a dioxine ring. The synthesis of similar benzothiazole derivatives has been explored extensively, revealing various synthetic pathways such as:

  • Knoevenagel condensation
  • Biginelli reaction
  • Molecular hybridization techniques

These methods have been instrumental in developing compounds with enhanced biological activities against pathogens like Mycobacterium tuberculosis (M. tuberculosis) .

Anti-Tubercular Activity

Recent studies indicate that derivatives of benzothiazole, including this compound, exhibit significant anti-tubercular activity. The minimum inhibitory concentration (MIC) values for these compounds have been reported to be comparatively low, suggesting potent activity against M. tuberculosis. For example:

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

These findings highlight the potential of these compounds as candidates for further development in tuberculosis treatment .

The mechanisms through which these compounds exert their effects are not fully elucidated but may involve:

  • Inhibition of mycolic acid synthesis : Similar to known anti-TB drugs like Bedaquiline and Delamanid.
  • Interference with cellular respiration : Potentially disrupting ATP synthesis in bacterial cells.

Cytotoxicity Studies

In addition to their anti-tubercular properties, some studies have evaluated the cytotoxicity of related compounds against human cancer cell lines. For instance, certain benzothiazole derivatives have shown promising cytotoxic effects against HL-60 human promyelocytic leukemia cells, indicating their potential use in cancer therapy .

Case Studies

Case Study 1: Synthesis and Evaluation of Benzothiazole Derivatives

A comprehensive study synthesized several benzothiazole derivatives through optimized conditions and evaluated their anti-tubercular activity. The study found that modifications to the benzothiazole core significantly influenced the biological activity, with some derivatives achieving MIC values as low as 50 μg/mL against M. tuberculosis .

Case Study 2: Toxicological Assessment

Another case study focused on the toxicological profile of this compound. The assessment involved both in vitro and in vivo models to determine safety profiles and potential side effects. Results indicated acceptable safety margins at therapeutic doses, suggesting further exploration in clinical settings .

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-8(18)15-9-2-3-10-12(6-9)22-14(16-10)17-13(19)11-7-20-4-5-21-11/h2-3,6-7H,4-5H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMJBBODHFGTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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